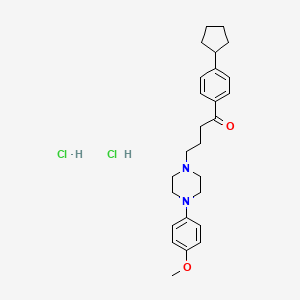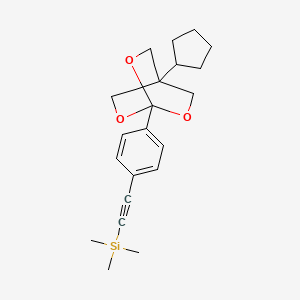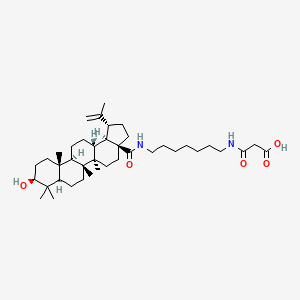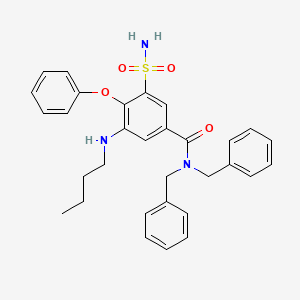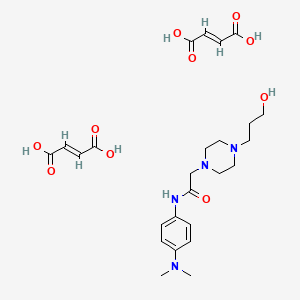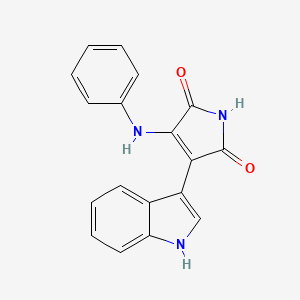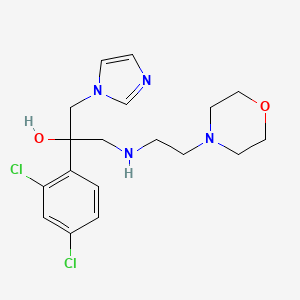
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-morpholinoethylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-morpholinoethylamino)-2-propanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-morpholinoethylamino)-2-propanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the 2,4-dichlorophenyl group: This step might involve a nucleophilic substitution reaction where the imidazole ring reacts with 2,4-dichlorobenzyl chloride.
Attachment of the morpholinoethylamino group: This could be done through a nucleophilic substitution reaction where the intermediate product reacts with 2-morpholinoethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-morpholinoethylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride could be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, possibly as an antifungal or antiviral agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-morpholinoethylamino)-2-propanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include:
Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clotrimazole: Another imidazole derivative used as an antifungal agent.
Ketoconazole: An imidazole derivative with antifungal properties.
Miconazole: Used to treat fungal infections.
Uniqueness
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(2-morpholinoethylamino)-2-propanol might have unique properties due to the presence of the 2,4-dichlorophenyl group and the morpholinoethylamino group, which could enhance its biological activity or selectivity compared to other imidazole derivatives.
Eigenschaften
CAS-Nummer |
83338-43-6 |
|---|---|
Molekularformel |
C18H24Cl2N4O2 |
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-(2-morpholin-4-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C18H24Cl2N4O2/c19-15-1-2-16(17(20)11-15)18(25,13-24-6-4-22-14-24)12-21-3-5-23-7-9-26-10-8-23/h1-2,4,6,11,14,21,25H,3,5,7-10,12-13H2 |
InChI-Schlüssel |
NNVOHJKXDVJQJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


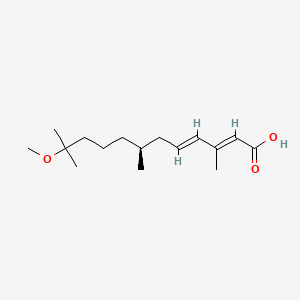
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
